4-Bromo-2,6-dimethoxyaniline
Overview
Description
4-Bromo-2,6-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2. It is characterized by the presence of a bromine atom and two methoxy groups attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethoxyaniline can be synthesized through several synthetic routes. One common method involves the bromination of 2,6-dimethoxyaniline using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dimethoxyaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can produce a variety of substituted aniline derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2,6-dimethoxyaniline is used in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism by which 4-Bromo-2,6-dimethoxyaniline exerts its effects depends on the specific application. In pharmaceuticals, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in its mechanism of action can vary widely, depending on the specific biological or chemical context.
Comparison with Similar Compounds
4-Bromoaniline
2,6-Dimethoxyaniline
4-Bromo-2,6-dimethylaniline
Properties
IUPAC Name |
4-bromo-2,6-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGUWWZOHPAMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20317162 | |
Record name | 4-bromo-2,6-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20317162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23957-21-3 | |
Record name | 23957-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-2,6-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20317162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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